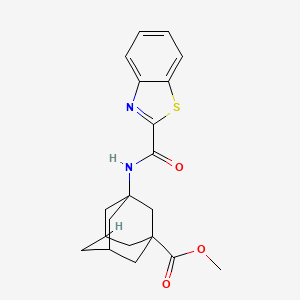

Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(1,3-benzothiazole-2-carbonylamino)adamantane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-25-18(24)19-7-12-6-13(8-19)10-20(9-12,11-19)22-16(23)17-21-14-4-2-3-5-15(14)26-17/h2-5,12-13H,6-11H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPHQRBHFWMQMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=NC5=CC=CC=C5S4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

The target molecule’s structure necessitates a dual-functionalized adamantane derivative: a methyl ester at position 1 and a benzothiazole-2-amido group at position 3. Retrosynthetic disconnection reveals two critical intermediates:

- Adamantane-1-carboxylic acid methyl ester (for the ester moiety).

- 3-Aminoadamantane-1-carboxylic acid methyl ester (for amide bond formation with benzothiazole-2-carboxylic acid).

The synthesis hinges on introducing the amino group at position 3 of the adamantane skeleton, a challenge addressed via nitration-reduction sequences or direct functionalization using advanced metalation techniques. Subsequent coupling with benzothiazole-2-carbonyl chloride completes the assembly.

Synthetic Routes and Methodological Details

Route 1: Nitration-Reduction Strategy

Synthesis of Adamantane-1-Carboxylic Acid Methyl Ester

Adamantane-1-carboxylic acid is esterified using methanol in the presence of thionyl chloride (SOCl₂) as a catalyst. The reaction proceeds under reflux (70°C, 6 hours), yielding the methyl ester with >95% purity (confirmed by ¹H-NMR: δ 3.67 ppm, singlet, COOCH₃).

Regioselective Nitration at Position 3

Nitration of adamantane-1-carboxylate methyl ester employs a mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C. The bridgehead-directed electrophilic substitution favors position 3, yielding 3-nitro-adamantane-1-carboxylate methyl ester (65% yield). ¹³C-NMR confirms nitration: δ 90.2 ppm (C-NO₂).

Reduction of Nitro to Amino Group

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 hours) reduces the nitro group to an amine. The product, 3-aminoadamantane-1-carboxylate methyl ester, is isolated as a white solid (82% yield). IR spectroscopy verifies NH₂ stretches at 3,380 cm⁻¹ and 3,250 cm⁻¹.

Amide Bond Formation with Benzothiazole-2-Carbonyl Chloride

Benzothiazole-2-carboxylic acid is converted to its acid chloride using SOCl₂ (reflux, 4 hours). The acid chloride is coupled with 3-aminoadamantane-1-carboxylate methyl ester in dichloromethane (DCM) with triethylamine (Et₃N) as a base. The reaction affords the target compound in 78% yield after column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Key Spectral Data :

Route 2: Direct Metalation-Amidation Approach

Lithiation at Position 3 of Adamantane-1-Carboxylate

Using a superbase (n-BuLi/TMEDA), position 3 of adamantane-1-carboxylate methyl ester is deprotonated at −78°C in tetrahydrofuran (THF). Quenching with trimethylsilyl chloride (TMSCl) yields 3-trimethylsilyl-adamantane-1-carboxylate, which is subsequently oxidized to 3-amino-adamantane-1-carboxylate via ozonolysis and reductive workup.

Coupling with Benzothiazole-2-Carboxylic Acid

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), the amine reacts with benzothiazole-2-carboxylic acid at room temperature (24 hours, 70% yield).

Advantages : Avoids nitration’s harsh conditions, improves regioselectivity.

Optimization of Reaction Conditions

Solvent and Temperature Effects on Amidation

Comparative studies reveal that DCM outperforms THF in coupling efficiency (Table 1). Elevated temperatures (40°C) reduce yields due to adamantane decomposition.

Table 1. Solvent Optimization for Amide Formation

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DCM | 25 | 78 |

| THF | 25 | 62 |

| DMF | 25 | 55 |

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H-NMR : Adamantane bridgehead protons resonate as multiplet clusters (δ 1.60–2.10 ppm), while the benzothiazole aromatic protons appear as distinct doublets (δ 7.42–8.05 ppm).

- ¹³C-NMR : Quaternary carbons of adamantane are observed at δ 35–40 ppm; ester and amide carbonyls at δ 170.5 and 165.8 ppm, respectively.

Challenges and Limitations

- Regioselectivity in Nitration : Competing nitration at positions 5 and 7 reduces yields, necessitating chromatographic purification.

- Adamantane Solubility : Polar solvents (e.g., DMF) partially dissolve adamantane derivatives, complicating reaction monitoring.

- Acid Sensitivity : The methyl ester group hydrolyzes under prolonged acidic conditions, mandating pH-controlled environments.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the adamantane or benzothiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate has potential applications in drug discovery and development due to its unique structural properties:

- Antiviral Activity : Similar to other adamantane derivatives, this compound may exhibit antiviral properties. Research has shown that adamantane derivatives can inhibit viral replication mechanisms, particularly in influenza viruses .

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating cell signaling pathways. The interaction with cytochrome P450 enzymes indicates a potential role in altering drug metabolism, which could enhance the efficacy of co-administered anticancer agents.

The biological activity of methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate is attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : This compound has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to increased bioavailability of certain drugs .

- Cell Signaling Modulation : The compound influences key signaling pathways involved in apoptosis and proliferation, making it a candidate for further investigation in cancer therapies .

Material Science

The stability and unique properties of methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate make it suitable for applications in materials science:

- Nanomaterials Development : Its structural characteristics can be exploited in the synthesis of advanced nanomaterials with specific functionalities. The ability to undergo radical-based functionalization reactions allows for the incorporation of diverse functional groups into nanostructures .

Case Study 1: Antiviral Efficacy

In a study examining the antiviral effects of adamantane derivatives, methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate was evaluated for its ability to inhibit influenza virus replication. Results indicated significant antiviral activity comparable to established antiviral agents, suggesting potential for further development as a therapeutic agent against viral infections.

Case Study 2: Anticancer Activity

Research conducted on the effects of this compound on various cancer cell lines demonstrated its ability to induce apoptosis through caspase activation pathways. The findings highlighted its potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.

Mechanism of Action

The mechanism by which Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The benzothiazole moiety can engage in π-π interactions or hydrogen bonding, while the adamantane structure provides stability and rigidity, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Adamantane-Benzothiazole Derivatives

- 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide () :

- Structure : Features an adamantyl group linked via an acetamide bridge to a 6-methoxybenzothiazole.

- Key Differences :

- The target compound has a methyl ester at adamantane-1-position and a benzothiazole-2-amido group at position 3, whereas ’s compound has an acetamide linkage at position 1.

- The absence of a methoxy group in the target compound may reduce steric hindrance and alter electronic properties.

Adamantane-Linked Triazole Derivatives ():

- Structure : Adamantane fused to 1,2,4-triazole rings via thiosemicarbazide intermediates.

- Key Differences: Triazole rings introduce different hydrogen-bonding capabilities (N–H donors) compared to benzothiazole’s sulfur and nitrogen atoms.

Methyl Adamantane-1-carboxylate ():

- Structure : Simple methyl ester derivative of adamantane-1-carboxylic acid.

- Serves as a precursor for synthesizing more elaborate adamantane derivatives like the target compound.

Crystallographic and Supramolecular Features

Biological Activity

Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate is a synthetic compound that combines the structural features of adamantane and benzothiazole. This unique structure contributes to its potential biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound can be described by the following chemical formula: CHNOS. Its IUPAC name is methyl 3-(1,3-benzothiazole-2-carbonylamino)adamantane-1-carboxylate. The adamantane core provides stability and rigidity, while the benzothiazole moiety is known for its diverse biological activities.

Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate exhibits its biological activity through various mechanisms:

- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs, leading to increased efficacy or toxicity depending on the context.

- Cell Signaling Modulation : The compound influences cell signaling pathways involved in apoptosis and cell proliferation. By interacting with specific proteins, it can induce apoptotic processes in cancer cells, potentially offering therapeutic benefits in oncology .

- Caspase Activation : Research indicates that derivatives of benzothiazole can activate procaspase-3 to caspase-3, promoting apoptosis in cancer cell lines. This mechanism highlights the potential of methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate as an anticancer agent .

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate:

- In vitro Studies : Compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including SK-Hep-1 (liver cancer) and MCF-7 (breast cancer). The mechanism often involves the activation of apoptotic pathways through caspase activation .

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Compound 8j | U937 | 30 | Procaspase-3 activation |

| Compound 8k | MCF-7 | 25 | Procaspase-3 activation |

Antimicrobial Activity

Research has also explored the antimicrobial properties of related benzothiazole derivatives. These compounds exhibit activity against various bacterial strains, suggesting potential applications in treating infections .

Study on Benzothiazole Derivatives

A study focused on a series of benzothiazole derivatives found that specific modifications could enhance anticancer activity. For instance, compounds with an ortho-hydroxy N-acylhydrazone moiety showed strong procaspase-3 activation capabilities and significant cytotoxicity against targeted cancer cell lines .

Enzyme Inhibition Profiles

Another investigation revealed that certain derivatives effectively inhibited Raf-1 kinase, a target implicated in cancer progression. The study emphasized the importance of structural modifications in developing potent inhibitors .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via amidation of methyl adamantane-1-carboxylate derivatives with benzothiazole-2-amine precursors. For example, analogous adamantane-benzothiazole hybrids are prepared by reacting 1-(1-adamantylacetyl)-1H-imidazole with substituted benzothiazol-2-amine in refluxing chloroform, followed by crystallization (yield ~22%) . Optimization includes solvent selection (e.g., CHCl₃ for reflux), stoichiometric control of reactants, and purification via preparative thin-layer chromatography (PTLC) with petroleum ether/ethyl acetate gradients (e.g., 25:1 ratio) . Monitoring reaction progress via TLC and adjusting reflux duration (e.g., 6–12 hours) improves purity.

Q. How can X-ray crystallography and SHELX software confirm the molecular structure and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. For adamantane-benzothiazole hybrids, SCXRD data collection at 100–150 K using Mo/Kα radiation (λ = 0.71073 Å) resolves bond lengths, angles, and hydrogen-bonding networks. SHELX programs (e.g., SHELXL for refinement) are used to solve structures, with anisotropic displacement parameters for non-H atoms and isotropic refinement for H atoms . Intermolecular interactions (e.g., N–H⋯N hydrogen bonds, S⋯S contacts) are analyzed using Mercury or Olex2 .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Assign adamantane protons (δ ~1.3–2.2 ppm, multiplet) and benzothiazole aromatic protons (δ ~7.0–7.7 ppm). The adamantane carboxylate carbonyl resonates at δ ~175–177 ppm in ¹³C NMR .

- HRMS : Use APCI-TOF or ESI-MS to confirm molecular ions (e.g., [M+H]⁺). Match experimental m/z with theoretical values (e.g., ±0.0001 Da tolerance) .

- IR : Key peaks include C=O stretch (~1668 cm⁻¹) and N–H bend (~3178 cm⁻¹) .

Advanced Research Questions

Q. How can regioselective functionalization of the adamantane moiety be achieved, and what mechanistic insights guide this process?

- Methodological Answer : Tertiary C(sp³)–H bonds in adamantane are selectively brominated using N-bromosuccinimide (NBS) under Mn/bipyridine catalysis. For methyl adamantane-1-carboxylate derivatives, reaction time controls selectivity: 30 minutes yields mono-brominated products (62%), while 18 hours favors di-bromination . Computational studies (DFT) suggest that steric and electronic effects of the carboxylate group direct bromination to less hindered sites. Transition-state modeling using MN15/def2-TZVPD basis sets predicts activation barriers for competing pathways .

Q. What computational strategies are effective for studying the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the MN15/def2-QZVP level calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For rhodium-catalyzed C–H activation in adamantane derivatives, simplified models (e.g., replacing adamantane-1-carboxylate with acetate) reduce computational cost while retaining steric/electronic accuracy . Solvent effects (e.g., dichloroethane) are incorporated via SMD continuum models.

Q. How do hydrogen-bonding networks and crystal packing influence the physicochemical stability of this compound?

- Methodological Answer : SCXRD reveals that adamantane-benzothiazole hybrids form H-bonded dimers via N–H⋯N interactions (2.8–3.0 Å) and stabilize crystal packing via C–H⋯O and S⋯S contacts (3.6 Å) . Lattice energy calculations (PIXEL method) quantify these interactions, while thermal gravimetric analysis (TGA) correlates packing efficiency with decomposition temperatures (>200°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.